3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-11-7-5-10(6-8-11)15-13-9-18-14-4-2-1-3-12(14)16(13)20-19-15/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGDPJUJSDRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization reactions. One common method is the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. Common methods include:
- Friedländer Condensation : This method involves the reaction of o-aminoacetophenone with appropriate pyrazole derivatives.
- Cyclization Reactions : Subsequent cyclization can introduce the quinoline moiety to form the final compound.
These synthetic routes are crucial for producing compounds with specific biological activities.
Biological Properties
Research indicates that compounds within the pyrazoloquinoline class, including 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation. For instance, a series of pyrazolo[4,3-f]quinolines demonstrated notable antiproliferative effects against gastric cancer cell lines, with some compounds achieving over 70% inhibition at specific concentrations .
- Anti-inflammatory Properties : Certain pyrazoloquinolines have been reported to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .
Applications in Medicinal Chemistry
The unique structure and properties of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline make it a valuable candidate for various applications in medicinal chemistry:
- Development of Anticancer Agents : The ability to inhibit cancer cell growth positions this compound as a candidate for further development as an anticancer drug. Its mechanism may involve interaction with molecular targets involved in tumor growth .
- Fluorescent Sensors : The compound's photophysical properties allow for its use as a fluorescent sensor in biochemical assays. Research has indicated that pyrazoloquinolines can be effective in detecting specific biomolecules due to their fluorescence characteristics .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various pyrazolo[4,3-f]quinolines highlighted their potential as anticancer agents. The compounds were tested against different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. For example:
| Compound | Cell Line | % Inhibition (30 µM) |
|---|---|---|
| 1M | NUGC-3 | -29.01 |
| 2E | NUGC-3 | -17.83 |
| 2P | NUGC-3 | -22.67 |
This data suggests that specific structural modifications can enhance the anticancer properties of pyrazoloquinolines .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of pyrazoloquinolines by measuring nitric oxide production in macrophages. The findings revealed that certain derivatives could significantly reduce nitric oxide levels, indicating their potential therapeutic role in inflammation-related diseases .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may also interact with DNA or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison with structurally related analogs:
Table 1: Comparison of Key Pyrazoloquinoline Derivatives
Key Findings:
Anti-Inflammatory Activity: The 4-fluorophenyl-substituted derivative (target compound) demonstrates submicromolar inhibition of NO production in LPS-stimulated RAW 264.7 cells, comparable to derivatives with hydroxyphenyl (2i) or benzoic acid (2m) substituents . QSAR studies indicate that electron-withdrawing groups (e.g., -F) at the phenyl ring enhance potency by optimizing interactions with iNOS and COX-2 .
β-Glucuronidase Inhibition: Compound 42 (3-amino-4-(4-fluorophenylamino)-substituted) shows pH-dependent inhibition of bacterial β-glucuronidase, attributed to fluorine's electronegativity stabilizing enzyme interactions at neutral pH .
Antimicrobial Activity: While the [4,3-c] isomers primarily exhibit anti-inflammatory effects, [3,4-b] isomers (e.g., 1-(4-fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline) show potent activity against S. aureus and fungi, highlighting the role of ring fusion position in target selectivity .
Structural Determinants: Fluorine vs. Chlorine: Fluorophenyl derivatives generally show higher metabolic stability and lower toxicity compared to chlorophenyl analogs . Amino Groups: 3-Amino substitutions enhance solubility and hydrogen bonding capacity, critical for enzyme inhibition .
Therapeutic Implications:
- The 4-fluorophenyl group in pyrazolo[4,3-c]quinolines is versatile, enabling applications in inflammation, chemotherapy adjunct therapy, and antimicrobials.
- Derivatives lacking fluorine (e.g., hydroxyphenyl or chlorophenyl) may exhibit reduced bioavailability but retain niche applications (e.g., antifungal activity for chlorophenyl analogs) .
Biological Activity
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a fused pyrazolo and quinoline structure with a fluorophenyl substituent at the 3-position. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological interactions. Pyrazoloquinolines are recognized for their ability to interact with various biological targets, making them significant in drug development.
1. Enzyme Inhibition
One of the notable biological activities of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is its role as an inhibitor of specific enzymes :
- Tyrosinase Inhibition : This compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, which has implications for treating pigmentation disorders and skin cancer .
- Nitric Oxide Synthase (iNOS) Inhibition : Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant inhibitory effects on nitric oxide production in LPS-induced RAW 264.7 cells. This activity suggests potential anti-inflammatory properties .
2. Anticancer Activity
The compound has shown promise in targeting various kinases involved in cancer progression. Studies have demonstrated that certain pyrazoloquinoline derivatives can inhibit cancer cell proliferation by interfering with signaling pathways related to tumor growth .
- Androgen Receptor Antagonism : Some derivatives act as antagonists to the androgen receptor, impacting prostate cancer cell proliferation by inhibiting androgen signaling pathways . This mechanism highlights the compound's potential use in hormone-related cancers.
The mechanisms through which 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its biological effects involve:
- Binding Interactions : The compound binds effectively to various molecular targets, including enzymes like tyrosinase and iNOS, disrupting their normal functions.
- Inhibition of Protein Expression : Studies have shown that pyrazoloquinoline derivatives can inhibit the expression of proteins associated with inflammatory responses, such as COX-2 and iNOS .
Case Study 1: Anti-Inflammatory Effects
A study focusing on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives revealed that specific compounds exhibited significant inhibition of LPS-stimulated nitric oxide production with IC50 values comparable to established controls. The structure-activity relationship (SAR) analysis indicated that para-substituted phenyl groups enhanced inhibitory activity while reducing cytotoxicity .
| Compound | IC50 (µM) | Cytotoxicity (%) |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 0.45 | 20 |
| 2c | 0.50 | 15 |
Case Study 2: Cancer Cell Proliferation
In another study assessing the anticancer potential of pyrazoloquinolines, compounds were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?
The compound is synthesized via palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones. Reaction conditions (e.g., temperature) significantly influence product distribution between pyrazoloquinolines and anilinoquinolinecarbonitriles. For instance, higher temperatures favor pyrazoloquinoline formation, while lower temperatures yield anilinoquinolinecarbonitriles . Alternative routes include nucleophilic substitution of 4-chloroquinoline derivatives with fluorophenyl groups under reflux conditions .
Q. How is the structure of 3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline confirmed?
Structural confirmation relies on spectroscopic methods:
- 1H NMR : Peaks at δ 8.47 (d, J = 8.7 Hz) and δ 7.24–7.60 (m) confirm aromatic protons .
- IR : Absorptions at 3064 cm⁻¹ (C-H stretch) and 1172–1109 cm⁻¹ (C-F vibrations) validate the fluorophenyl group .
- Mass spectrometry : Molecular ion peaks align with the expected molecular formula (e.g., C17H11FN4 for derivatives) .
Q. What biological targets are commonly associated with this compound?
The compound exhibits activity against:
- Neurotensin receptor 1 (NTR1) : Used in β-arrestin recruitment assays at 10 µM to enhance signal windows .
- Bacterial β-glucuronidase (βG) : Inhibits enzyme activity in a pH-dependent manner, with reduced efficacy at acidic pH due to altered enzyme surface charges .
Advanced Research Questions
Q. How can reaction conditions be optimized to control product selectivity in pyrazoloquinoline synthesis?
Temperature modulation during palladium-catalyzed reactions determines product dominance. For example, at 120°C, pyrazoloquinolines form preferentially (70% yield), while at 80°C, anilinoquinolinecarbonitriles dominate (65% yield). Solvent choice (e.g., DMF vs. xylene) and catalyst loading (5–10% Pd) further refine yields .
Q. What methodologies assess the pH-dependent inhibition of bacterial β-glucuronidase?
- Enzyme kinetics : Measure IC50 values at pH 6.0–7.4 using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide).
- In vivo models : Administer the compound (e.g., 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) to mice with CPT-11-induced diarrhea. Monitor fecal consistency and βG activity in intestinal lysates .
Q. How do substituents at the 3- and 4-positions influence anti-inflammatory activity?
- 3-Amino substitution : Enhances NO inhibition (IC50 = 12 µM in RAW264.7 macrophages) by improving binding to iNOS active sites .
- 4-Fluorophenyl group : Increases lipophilicity (logP = 3.2), enhancing membrane permeability compared to non-fluorinated analogs (logP = 2.5) .
Data Contradictions and Resolution
Q. Why do synthetic yields vary across studies for similar derivatives?
Discrepancies arise from:
- Hydrazine purity : Impurities in hydrazine precursors reduce cyclization efficiency (e.g., 30% yield in vs. 70% in ).
- Catalyst deactivation : Pd catalysts degrade faster in polar solvents, necessitating fresh catalyst batches for reproducibility .
Q. How can conflicting bioactivity data for GPCR targets be resolved?
- Assay standardization : Use uniform cell lines (e.g., U2OS-GPR35) and control compounds (e.g., zaprinast for GPR35 ).
- Dose-response validation : Confirm activity across 3–4 independent experiments with pIC50 values within ±0.3 log units .
Methodological Tables
Q. Table 1: Synthetic Optimization for Pyrazoloquinolines
| Condition | Temperature (°C) | Yield (%) | Dominant Product |
|---|---|---|---|
| Pd(OAc)₂, DMF, 24 hr | 120 | 70 | Pyrazoloquinoline |
| Pd(OAc)₂, DMF, 24 hr | 80 | 65 | Anilinoquinolinecarbonitrile |
Q. Table 2: Anti-Inflammatory Activity of Derivatives
| Substituent | NO Inhibition IC50 (µM) | logP |
|---|---|---|
| 3-Amino, 4-Fluorophenyl | 12.0 ± 1.2 | 3.2 |
| 3-H, 4-Phenyl | 45.5 ± 3.8 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
